ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Description

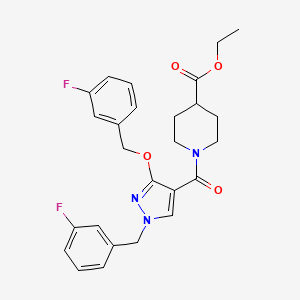

The compound ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate features a pyrazole core substituted with two 3-fluorobenzyl groups (at positions 1 and 3). The pyrazole is linked via a carbonyl group to a piperidine ring, which is esterified at the 4-position with an ethyl carboxylate (Fig. 1).

Properties

IUPAC Name |

ethyl 1-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F2N3O4/c1-2-34-26(33)20-9-11-30(12-10-20)25(32)23-16-31(15-18-5-3-7-21(27)13-18)29-24(23)35-17-19-6-4-8-22(28)14-19/h3-8,13-14,16,20H,2,9-12,15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXSKVMNVQQURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole derivative.

Formation of the Piperidine Ring: The piperidine ring is often formed through cyclization reactions involving appropriate precursors.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate may be studied for its potential biological activity. This includes its interaction with enzymes, receptors, and other biomolecules.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyrazole Derivatives

Substituent Effects on Pyrazole Core

- Ethyl 1-(4-Bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate (): Replaces 3-fluorobenzyl groups with a 4-bromobenzyl and a triazole moiety. Bromine increases molecular weight (Br: 79.9 g/mol vs. Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 87% purity .

- Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate (): Features a cyano group (-CN) and azide (-N₃) instead of ether-linked fluorobenzyl. The electron-withdrawing -CN group may reduce pyrazole ring electron density, affecting reactivity. High-yield synthesis (97%) via azide addition under trifluoroacetic acid catalysis .

Fluorinated Benzyl Modifications

1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile ():

- Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (): Substitutes the 3-fluorobenzyl with a 4-fluorobenzyl and introduces an amino group at position 3. The amino group increases solubility (logS ≈ -3.5 vs. -4.2 for the target compound) but may reduce metabolic stability due to oxidation susceptibility .

Piperidine and Carboxylate Modifications

Piperidine vs. Quinoline Scaffolds

- N-(3-Fluorobenzyl)-1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxamide (): Replaces the pyrazole-carbonyl-piperidine unit with a quinoline-linked piperidine. Quinoline’s planar aromatic system may enhance π-π stacking in enzyme binding pockets. Lower synthetic yield (33%) compared to the target compound’s analogs, possibly due to steric hindrance .

Carboxylate Ester vs. Carboxamide

- 1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1013755-72-0, ): Replaces the piperidine-4-carboxylate with a phenyl carboxamide. The amide group improves hydrolytic stability but reduces solubility (logP ≈ 3.9 vs. 3.2 for the ester). No yield data reported, but similar compounds are synthesized via carbodiimide-mediated coupling .

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | C₂₈H₂₅F₂N₃O₄ | 517.5 | N/A | N/A | 3-Fluorobenzyl (×2), Piperidine ester |

| Ethyl 1-(4-Bromobenzyl)-3-(4-butyl-triazol-1-yl)-1H-pyrazole-4-carboxylate | C₂₀H₂₂BrN₅O₂ | 456.3 | N/A | 87 | 4-Bromobenzyl, Triazole |

| Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate | C₁₄H₁₂N₆O₂ | 296.3 | 97 | >95 | 3-Cyanobenzyl, Azide |

| 1-(3,5-Difluorobenzyl)-3-(4-phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile | C₁₉H₁₂F₂N₆ | 362.3 | 79 | N/A | 3,5-Difluorobenzyl, Triazole |

| N-(3-Fluorobenzyl)-1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxamide | C₂₆H₂₅FN₄O | 452.5 | 33 | >95 | Quinoline, Carboxamide |

Biological Activity

Ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 530.54 g/mol. The presence of a pyrazole ring and piperidine moiety suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the piperidine and carboxylate functionalities. The detailed synthetic pathways are essential for understanding how modifications can impact biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The antibacterial activity is often evaluated using methods such as the agar disc-diffusion technique, which assesses the inhibition zones produced by these compounds against specific bacterial strains .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potency as anticancer agents .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.

- Modulation of Signaling Pathways : By interacting with specific receptors or signaling molecules, this compound could alter cellular responses critical for tumor growth.

In Vitro Studies

Recent studies have demonstrated that derivatives similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported an IC50 value of 0.36 µM for a closely related compound against CDK2, highlighting its potential as a targeted therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole-containing compounds. Modifications at various positions on the pyrazole or piperidine rings can significantly influence their pharmacological profiles. For instance, substituents such as fluorobenzyl groups have been associated with enhanced activity due to improved binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in constructing the dual 3-fluorobenzyl ether and pyrazole-piperidine scaffold of this compound?

- Methodological Answer : The synthesis requires precise regioselective substitution on the pyrazole ring. A common approach involves coupling 3-fluorobenzyl halides to pre-functionalized pyrazole intermediates under Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in toluene at 100°C) to ensure selective O- and N-alkylation . Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are often used to prevent unwanted side reactions during piperidine acylation steps .

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. For example, ¹⁹F NMR can distinguish between the two 3-fluorobenzyl groups if steric or electronic environments differ, while 2D COSY and NOESY confirm spatial arrangements of the piperidine and pyrazole moieties . Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Target-agnostic screens include:

- Kinase inhibition assays : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., PI3K, mTOR) due to the compound’s structural similarity to kinase inhibitors .

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the 3-fluorobenzyl groups during synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd₂(dba)₃ vs. PdCl₂(PPh₃)₂ with ligands like SPhos or RuPhos to improve cross-coupling yields .

- Solvent effects : Compare DMF (polar aprotic) vs. THF (low dielectric) to balance reaction rate and byproduct formation .

- Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time from 24 h to 2 h, minimizing decomposition .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?

- Methodological Answer :

- Molecular dynamics simulations : Run 100 ns trajectories in explicit solvent (e.g., GROMACS) to assess protein-ligand conformational flexibility missed in rigid docking .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven interactions not captured by docking .

- Mutagenesis studies : Replace key residues (e.g., Tyr185 in PI3Kγ) to validate predicted binding pockets .

Q. How can researchers differentiate the pharmacokinetic roles of the two 3-fluorobenzyl groups?

- Methodological Answer :

- Isotopic labeling : Synthesize deuterated analogs at specific benzyl positions (e.g., C-D bonds on the aryl ring) to track metabolic stability via LC-MS/MS in hepatocyte models .

- Proteolytic stability assays : Incubate with human liver microsomes (HLMs) and CYP3A4 inhibitors (e.g., ketoconazole) to identify oxidation hotspots .

Q. What analytical techniques quantify batch-to-batch variability in crystallinity for formulation studies?

- Methodological Answer :

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to reference standards to detect polymorphic shifts .

- Dynamic vapor sorption (DVS) : Measure hygroscopicity at 25°C/60% RH to assess stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.